molecular formula C21H19N3O3S2 B2613386 Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate CAS No. 478065-72-4

Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate

Cat. No. B2613386
CAS RN: 478065-72-4
M. Wt: 425.52
InChI Key: UHKZCBKTSIYSFL-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate” is a chemical compound with the molecular formula C21H19N3O3S2 .

Scientific Research Applications

Anticancer Agents:

Anti-inflammatory Agents: Antiviral Compounds:

Thieno[3,4-b]pyridines

Thieno[3,4-b]pyridines represent another intriguing class of compounds. Let’s explore their applications:

Neuroprotective Agents: Antifungal Compounds: Antiarrhythmic Agents:

Conclusion

Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate, with its thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine moieties, holds significant potential across various scientific domains. Further studies and targeted synthesis can unlock novel applications and therapeutic benefits .

properties

IUPAC Name

methyl 2-[(4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-5-28-21-23-16-15-11(2)10-12(3)22-19(15)29-17(16)18(24-21)27-14-9-7-6-8-13(14)20(25)26-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKZCBKTSIYSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3C(=O)OC)SC4=C2C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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